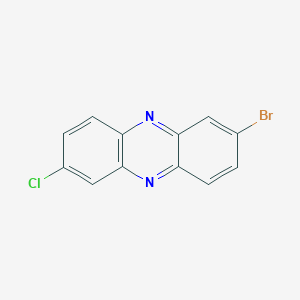

2-Bromo-7-chlorophenazine

Description

Overview of Phenazine (B1670421) Scaffold Significance in Advanced Chemical Research

The phenazine scaffold, a nitrogen-containing heterocyclic system, represents a privileged structure in the landscape of advanced chemical research. rroij.comresearchgate.net Phenazines are a vast class of compounds, with over 100 naturally occurring examples and more than 6,000 synthetic derivatives investigated to date. mdpi.comacs.org This extensive interest stems from the diverse and potent biological activities exhibited by these molecules. mdpi.com The tricyclic pyrazine-based ring system enables redox processes, which are fundamental to their various functions. researchgate.net

In the realm of medicine and drug discovery, phenazine derivatives have been extensively studied for a broad spectrum of pharmacological activities. mdpi.com These include antimicrobial, anticancer, antiparasitic, anti-inflammatory, and neuroprotective properties. mdpi.commdpi.com For instance, the fused aryl phenazine derivative XR5944 has been investigated in clinical studies for its significant anticancer activity. mdpi.com The natural product phenazine-1-carboxylic acid (PCA) is a precursor to many other phenazines and has been developed as a registered biopesticide, highlighting the scaffold's importance in agriculture. rroij.commdpi.com The inherent properties of the phenazine core, such as its chromophoric and fluorescent nature, also make it a valuable component in the development of agents for bioimaging and photodynamic therapy. researchgate.net The chemical versatility of the phenazine structure allows for modifications that can fine-tune its physical, chemical, and biological properties, making it a continuing focus for synthetic and medicinal chemists. acs.org

Rationale for Halogenation in Phenazine Derivatives: Focusing on 2-Bromo-7-chlorophenazine

Halogenation is a critical and widely employed strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds, and the phenazine scaffold is no exception. chemrxiv.org The introduction of halogen atoms, such as bromine and chlorine, into the phenazine ring system can profoundly modulate the molecule's electronic properties, lipophilicity, and steric profile. These modifications can lead to improved potency, altered selectivity, and enhanced metabolic stability.

The development of halogenated phenazines (HPs) has been particularly fruitful in the search for new antibacterial agents. nih.gov Research has shown that halogenation can confer potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Halogenated phenazines can also eradicate surface-attached bacterial biofilms, which are notoriously tolerant to conventional antibiotics. mdpi.commdpi.comtaylorandfrancis.com The discovery that the naturally occurring 2-bromo-1-hydroxyphenazine was significantly more potent than other natural phenazines like pyocyanin (B1662382) spurred the synthetic exploration of further halogenated analogs. mdpi.com

The specific compound This compound is an example of a dihalogenated phenazine. The rationale for creating asymmetrically substituted derivatives like this lies in the systematic exploration of the structure-activity relationship (SAR). By placing different halogens at various positions on the phenazine core, researchers can probe the specific electronic and steric requirements for optimal biological activity. The displacement of halogen atoms on the phenazine ring can also serve as a synthetic handle for the production of a wider variety of derivatives. acs.org This systematic approach allows for the fine-tuning of the molecule's properties to develop candidates with superior efficacy and targeted action. nih.gov

Historical Development of Phenazine Research Relevant to Halogenated Analogs

The history of phenazine chemistry dates back to the 19th century, with early synthetic methods such as the Wohl-Aue reaction providing access to the basic phenazine nucleus. uct.ac.zathieme-connect.de For a long period, research focused on the synthesis and properties of the parent compound and simple derivatives. A significant shift occurred with the isolation and characterization of phenazines as natural products, many of which were found to be metabolites produced by microorganisms like Pseudomonas and Streptomyces. researchgate.nettaylorandfrancis.com The discovery of the "phenazine antibiotics" revealed the scaffold's role in microbial competition and its potential as a source of therapeutic agents. rroij.com

The modern era of phenazine research, particularly concerning halogenated analogs, was catalyzed by the growing crisis of antibiotic resistance. nih.gov The observation that Pseudomonas aeruginosa uses its own phenazine antibiotics to outcompete other bacteria, such as S. aureus, in environments like the lungs of cystic fibrosis patients, provided a key insight. nih.gov This led researchers to investigate phenazine-inspired compounds as a means to eradicate persistent bacterial biofilms. nih.gov

This line of inquiry led to the discovery that the marine natural product 2-bromo-1-hydroxyphenazine possesses potent antibacterial activity. mdpi.comnih.gov This finding was a turning point, inspiring the rational design and synthesis of a vast library of synthetic halogenated phenazines. nih.gov These newer synthetic efforts, often employing modern cross-coupling reactions like the Buchwald–Hartwig coupling, have allowed for the modular and efficient creation of diverse analogs, including asymmetrically substituted compounds like this compound, to systematically optimize their biofilm-eradicating properties. nih.govacs.org

Chemical Data for this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 29453-79-0 sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Boiling Point | 254 °C sigmaaldrich.com |

| InChI | 1S/C12H6BrClN2/c13-7-1-3-9-11(5-7)15-10-4-2-8(14)6-12(10)16-9/h1-6H sigmaaldrich.com |

| InChI Key | DAYLPJSPWLINLF-UHFFFAOYSA-N sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-7-chlorophenazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrClN2/c13-7-1-3-9-11(5-7)15-10-4-2-8(14)6-12(10)16-9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYLPJSPWLINLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C3C=CC(=CC3=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 7 Chlorophenazine and Analogous Structures

Strategies for Phenazine (B1670421) Core Construction Featuring Halogenation

The construction of the phenazine core is the foundational step in the synthesis of 2-bromo-7-chlorophenazine and its analogs. Several methods have been refined to allow for the incorporation of halogen atoms either before or after the formation of the heterocyclic ring system.

Buchwald-Hartwig Coupling Approaches to Halogenated Phenazine Precursors

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This methodology has been effectively employed in the synthesis of halogenated phenazine precursors. The reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.org For the synthesis of halogenated phenazines, this can involve the coupling of appropriately substituted anilines and bromoanilines. researchgate.net

One efficient strategy combines a Buchwald-Hartwig cross-coupling with a subsequent reductive cyclization to generate 1-methoxyphenazine scaffolds, which can be further halogenated. nih.gov This approach has been reported to produce the coupled products with an average yield of 70%. nih.gov A new method for the "ligation" of two aromatic rings has been achieved via the synthesis of functionalized phenazines by a double Buchwald-Hartwig cyclization of substituted bromoanilines, followed by in situ oxidation. researchgate.net Non-symmetric phenazines can also be synthesized via the Buchwald-Hartwig amination of ortho-bromoazobenzenes with anilines under micellar conditions, followed by an acid-promoted 6π-electrocyclization-aromatization process. researchgate.net

Table 1: Examples of Buchwald-Hartwig Coupling in Phenazine Synthesis

| Reactants | Catalyst/Ligand | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-bromo-3-methoxyaniline (self-condensation) | Pd(II)-Brettphos precatalyst | Not specified | Substituted phenazine | 79% | researchgate.net |

| Halogenated anilines and aryl halides | Palladium catalyst | Base | 1-Methoxyphenazine scaffolds | 70% (average) | nih.gov |

Reductive Cyclization Routes for Phenazine Formation

Reductive cyclization is a common and effective method for the formation of the phenazine ring system. This approach typically involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization. For instance, the synthesis of phenazine can be achieved by the reaction of N-phenyl-2-nitroaniline in the presence of iron powder, with the nitro group being reduced to an amino group, followed by oxidative cyclization. guidechem.com

A refined synthesis of halogenated phenazines utilizes a reductive cyclization step following a Buchwald-Hartwig cross-coupling, achieving an average yield of 68% for the cyclization step. nih.gov Another approach involves a nucleophilic aromatic substitution (SNAr) reaction followed by a reductive cyclization with sodium borohydride/sodium ethoxide to form the phenazine heterocycle. nih.gov Palladium-catalyzed reductive cyclization of 2-nitro-N-phenylanilines using carbon monoxide or its surrogates also provides a practical route to phenazines. researchgate.net

Table 2: Reductive Cyclization in Phenazine Synthesis

| Precursor | Reducing Agent/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Coupled 1-methoxyphenazine precursor | Not specified | Not specified | 1-Methoxyphenazine | 68% (average) | nih.gov |

| SNAr product | Sodium borohydride/sodium ethoxide | Not specified | Phenazine heterocycle | Not specified | nih.gov |

| 2-Nitro-N-phenylanilines | Palladium catalyst, CO | Not specified | Phenazines | Good yields | researchgate.net |

Oxidative Condensation Methods in Halogenated Phenazine Synthesis

Oxidative condensation methods provide a direct route to the phenazine core by condensing ortho-diamines with ortho-quinones or their equivalents. This method is versatile and can be used for the synthesis of various substituted phenazines. For instance, N-alkyl-2-halophenazin-1-ones have been synthesized through the oxidative condensation of N-alkylbenzene-1,2-diamines with 4-halo-1,2,3-benzenetriol, with yields ranging from 10-21%. nih.gov

The synthesis of phenazine and its derivative 5,10-dihydrophenazine (B1199026) can be achieved by reacting catechol with ortho-diaminobenzene in a sealed container at high temperatures. guidechem.com The intermediate 5,10-dihydrophenazine is then oxidized to phenazine. guidechem.com

Wohl-Aue Type Reactions for Phenazine Core Assembly

The Wohl-Aue reaction is a classical and modular method for synthesizing phenazines, which involves the condensation of an aniline with a nitrobenzene in the presence of a base. nih.govresearchgate.net This reaction has been successfully applied to the synthesis of a library of 20 halogenated phenazines. nih.govresearchgate.net The reaction of anilines with 2-nitroanisole has been reported to produce phenazine products. researchgate.net

A typical Wohl-Aue synthesis might involve a potassium tert-butoxide-promoted condensation between an aniline and a nitroarene to form a nitroso intermediate, which then cyclizes to the phenazine. nih.gov This method is particularly useful for creating a diverse range of substituted phenazines by varying the aniline and nitrobenzene starting materials. nih.govresearchgate.net

Table 3: Wohl-Aue Synthesis of Halogenated Phenazines

| Aniline Reactant | Nitroarene Reactant | Base | Product | Reference |

|---|---|---|---|---|

| Various anilines | 2-Nitroanisole | Not specified | 1-Methoxyphenazines | researchgate.net |

| 3,5-bis(trifluoromethyl)aniline | 3-Nitroanisole | Potassium tert-butoxide | 1-methoxy-6,8-bis(trifluoromethyl)phenazine | nih.gov |

One-Pot Multicomponent Reactions in Phenazine Derivative Synthesis

One-pot multicomponent reactions (MCRs) have emerged as an efficient and environmentally friendly strategy for the synthesis of complex molecules like phenazine derivatives. researchgate.nettandfonline.com These reactions involve combining three or more reactants in a single flask to form the final product, which reduces waste and simplifies the synthetic process. researchgate.net

For example, a one-pot four-component method has been used to synthesize a phenazine derivative by reacting 2-hydroxy-1,4-naphthoquinone (lawsone), o-phenylenediamine, benzaldehyde, and malononitrile. researchgate.netui.ac.id This reaction, conducted in ethanol at 50°C for 6 hours without a catalyst, yielded the product in 45% yield. researchgate.netui.ac.id Another one-pot synthesis involves the reaction of 2-naphthols with 1,2-diaminobenzenes in the presence of K₂S₂O₈ in acetic acid and water to produce a variety of substituted phenazine derivatives in good to excellent yields. ias.ac.in

Regioselective Synthesis of this compound and Substituted Phenazines

The regioselective synthesis of unsymmetrically substituted phenazines, such as this compound, presents a significant challenge. Achieving control over the placement of different substituents on the phenazine core is crucial for structure-activity relationship studies and the development of compounds with specific properties.

A method for the regioselective synthesis of 2,3,7,8-tetraalkoxyphenazines has been developed, which allows for the synthesis of compounds with up to four different substituents at designed positions. acs.org This protocol involves the use of nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines and 1-bromo-2-nitrobenzenes via Buchwald-Hartwig amination, followed by tandem catalytic reduction and oxidative cyclization. acs.org The intermediate bis(2-aminophenyl)amine oxidation to phenazine is achieved using ferric chloride as a mild oxidant, which provides a regioselective ring enclosure. acs.org This approach ensures that the selection of substrates with intended substituents yields a designed product exclusively as a single isomer. acs.org

For the specific synthesis of this compound, a plausible regioselective strategy would involve the condensation of two appropriately substituted precursors: a halogenated o-phenylenediamine and a halogenated o-benzoquinone or its equivalent. For instance, the reaction of 4-bromo-1,2-diaminobenzene with 5-chloro-1,2-benzoquinone would be expected to yield this compound. The regioselectivity of such condensation reactions can be influenced by the electronic and steric properties of the substituents on the starting materials.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The application of green chemistry principles to the synthesis of halogenated phenazines aims to reduce the environmental impact of chemical processes. These principles focus on preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. yale.eduacs.orgmsu.edu Traditionally, phenazine synthesis can involve hazardous reagents and toxic organic solvents, which limits their broader application, particularly in the pharmaceutical industry. researchgate.net Sustainable approaches seek to address these limitations by employing environmentally benign methods. researchgate.netnih.gov

Key green chemistry principles applicable to phenazine synthesis include:

Prevention of Waste: Designing synthetic pathways that minimize the generation of waste is preferable to treating waste after it has been created. yale.eduacs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. yale.eduacs.org Many modern approaches focus on using green solvents, such as water, or conducting reactions under solvent-free conditions. researchgate.netnih.gov

Design for Energy Efficiency: Minimizing the energy requirements of chemical processes by conducting reactions at ambient temperature and pressure is a core goal. yale.eduacs.org Alternative energy sources like microwave irradiation and ultrasound are also explored to improve energy efficiency. researchgate.netresearchgate.net

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. yale.edu

While specific green synthesis routes for this compound are not extensively detailed in the reviewed literature, the general synthesis of halogenated phenazines can be improved by adopting these principles. For instance, a modular three-step synthetic route to new halogenated phenazine analogues from diverse aniline and nitroarene building blocks has been reported, which can be optimized for sustainability. nih.gov The development of one-pot syntheses and multicomponent reactions (MCRs) are also key strategies in the green synthesis of pharmaceuticals and related compounds. nih.gov

Table 1: The 12 Principles of Green Chemistry

| Principle Number | Principle Name | Description |

| 1 | Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. acs.org |

| 2 | Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org |

| 3 | Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. acs.org |

| 4 | Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. yale.edu |

| 5 | Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents, etc.) should be made unnecessary wherever possible and innocuous when used. acs.org |

| 6 | Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. acs.org |

| 7 | Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. acs.org |

| 8 | Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible. acs.org |

| 9 | Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. yale.edu |

| 10 | Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. yale.edu |

| 11 | Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. yale.edu |

| 12 | Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. yale.edu |

Microwave-Assisted Synthetic Protocols for Halogenated Phenazines

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. researchgate.net This technique leads to a rapid rise in temperature, which can dramatically reduce reaction times, increase product yields, and improve purity by minimizing side reactions. researchgate.netarkat-usa.org

For phenazine synthesis, microwave irradiation has proven effective. One study demonstrated the synthesis of phenazines from β-lapachones and o-phenylenediamine in 1,4-dioxane using a microwave reactor. indexcopernicus.comindexcopernicus.com This method was significantly faster than conventional refluxing in acetic acid and avoided the use of a corrosive solvent. indexcopernicus.comindexcopernicus.com The reactions were completed in 15 minutes at 150°C, achieving yields greater than 85%. indexcopernicus.com

Another report describes the microwave-assisted Duff formylation of phenothiazine, a related heterocyclic compound, which resulted in good yields in significantly shorter reaction times compared to classical methods. mdpi.com These examples highlight the potential of microwave-assisted protocols for the efficient and rapid synthesis of heterocyclic systems like halogenated phenazines. The application of this technology can lead to cleaner, faster, and more economical production of compounds like this compound. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Phenazine Synthesis

| Parameter | Conventional Method (Acetic Acid Reflux) | Microwave-Assisted Method (1,4-Dioxane) |

| Reaction Time | Several hours | 15 minutes indexcopernicus.com |

| Solvent | Acetic Acid (corrosive) indexcopernicus.com | 1,4-Dioxane indexcopernicus.com |

| Energy Input | Prolonged conventional heating | Focused microwave irradiation researchgate.net |

| Yield | Good | >85% indexcopernicus.com |

| Work-up | Standard | Simple, precipitation with water indexcopernicus.com |

| Green Aspect | Use of corrosive acid | Faster reaction, potential for less hazardous solvents researchgate.netindexcopernicus.com |

Electrochemical Synthetic Methods for Halogenated Phenazine Intermediates

Electrochemical synthesis offers a green and efficient alternative for preparing organic compounds, including phenazine intermediates. mdpi.comelectrosynthesis.com These methods utilize electricity to drive chemical reactions, often under mild conditions and without the need for harsh chemical oxidants or reductants. nih.govacs.org

Recent research has disclosed electro-oxidative synthesis as a general protocol for obtaining phenazines in good yields. nih.govacs.org This can be achieved through several pathways, including:

The ring contraction of 10,11-dihydro-5H-dibenzo[b,e] acs.orgrsc.orgdiazepines. acs.org

The direct electro-oxidation of dihydrophenazines. nih.govacs.org

The electro-dimerization of o-phenylenediamines. nih.govacs.org

These reactions can be performed using inexpensive electrolytes and electrodes, with aerial oxygen acting as the oxidant. nih.govacs.org Another electrochemical approach involves the oxidation of hydroquinones in the presence of nucleophiles like o-phenylenediamines. researchgate.net The electrochemically generated quinone participates in Michael addition and imine condensation reactions to form the phenazine ring system. researchgate.net This electrosynthesis has been successfully carried out at a carbon rod electrode in an undivided cell, yielding good yields and high purities. researchgate.net

The synthesis of substituted phenazine derivatives as precursors for electrochemically generated bases has also been explored. rsc.orgnih.gov For example, substituted 1,6-diaminophenazines can be prepared via palladium-mediated amination of 1,6-dichlorophenazine. rsc.orgnih.gov These electrochemical methods provide a powerful and sustainable platform for accessing a diverse range of phenazine intermediates, which can then be further functionalized to produce target molecules like this compound.

Table 3: Overview of Electrochemical Methods for Phenazine Synthesis

| Method | Starting Materials | Key Features |

| Electro-oxidative Ring Contraction | 10,11-dihydro-5H-dibenzo[b,e] acs.orgrsc.orgdiazepines | Mild reaction conditions, uses aerial oxygen as oxidant. nih.govacs.org |

| Direct Electro-oxidation | Dihydrophenazines | Direct conversion to phenazines. nih.govacs.org |

| Electro-dimerization | o-phenylenediamines | Forms diamino phenazines. nih.govacs.org |

| Anodic Oxidation of Hydroquinones | Hydroquinones and o-phenylenediamines | ECECC (Electrochemical-Chemical-Electrochemical-Chemical-Chemical) pathway, good yields, high purity. researchgate.net |

| Precursor Synthesis | 1,6-dichlorophenazine | Palladium-mediated amination to form diaminophenazine intermediates. rsc.orgnih.gov |

Reactivity and Chemical Transformations of 2 Bromo 7 Chlorophenazine

Nucleophilic Substitution Reactions Involving Halogen Moieties on the Phenazine (B1670421) Ring

The halogen atoms on the 2-bromo-7-chlorophenazine ring are generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. ck12.org The phenazine core itself does not provide sufficient activation to facilitate the displacement of the bromide or chloride ions by common nucleophiles. researchgate.net This low reactivity is a known characteristic of halogenated phenazines. researchgate.net

However, the reactivity of these halogen moieties can be dramatically enhanced. A key strategy involves the oxidation of the phenazine nitrogen atoms to form the corresponding N-oxides. researchgate.net For the closely related 2,7-dichlorophenazine, conversion to the N,N'-dioxide renders the normally non-reactive chlorine atoms labile, allowing for substitution by nucleophiles. researchgate.net This activation is attributed to the powerful electron-withdrawing nature of the N-oxide functional groups, which stabilize the negatively charged Meisenheimer complex intermediate—a key step in the SNAr mechanism. libretexts.org It is expected that this compound would exhibit similar behavior, with the N-oxide derivatives being crucial intermediates for functionalization via nucleophilic substitution.

In such a dihalogenated system, there is potential for regioselectivity. The carbon-bromine bond is typically weaker and more polarizable than the carbon-chlorine bond, suggesting that nucleophilic attack might preferentially occur at the bromine-substituted position. However, the precise selectivity would also depend on the reaction conditions and the nature of the attacking nucleophile.

Table 1: Proposed Nucleophilic Aromatic Substitution (SNAr) of this compound Derivatives

| Reactant | Reagents/Conditions | Expected Product(s) | Notes |

|---|---|---|---|

| This compound-5,10-dioxide | Aqueous alcoholic alkali (e.g., KOH/EtOH) | 2-Bromo-7-hydroxyphenazine-5,10-dioxide and/or 2-Hydroxy-7-chlorophenazine-5,10-dioxide | Activation via N-oxidation is critical for this transformation. researchgate.net |

Oxidation Reactions: Formation of N-Oxides and Related Species of this compound

The nitrogen atoms of the phenazine ring can be readily oxidized to form N-oxides. This transformation is a common and synthetically useful reaction for phenazine derivatives. nih.gov The oxidation is typically achieved using strong oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA) or hydrogen peroxide. nih.gov

For this compound, oxidation would be expected to yield a mixture of the mono-N-oxide and the di-N,N'-dioxide.

This compound-5-oxide

This compound-10-oxide

This compound-5,10-dioxide

The formation of these N-oxides is not merely a simple transformation but a crucial synthetic step. As mentioned previously, the N-oxide groups are strongly electron-withdrawing, which fundamentally alters the reactivity of the phenazine ring. This electronic activation is pivotal for enabling nucleophilic substitution reactions at the halogen-bearing positions. researchgate.net Therefore, N-oxidation serves as a key gateway to a wide range of derivatives that cannot be accessed from the parent phenazine.

Reductive Transformations of this compound and its Derivatives

Phenazines are well-known redox-active compounds, capable of undergoing reversible reduction and oxidation cycles. nih.govnih.gov This property is central to their biological role as electron shuttles in microbial systems. researchgate.net The phenazine core of this compound can be reduced by chemical or electrochemical means. The reduction typically occurs in two single-electron steps, proceeding through a radical anion intermediate to form a dihydrophenazine derivative.

This redox behavior is a fundamental characteristic of the phenazine nucleus. While the halogen substituents will influence the precise redox potential, they are not expected to interfere with the reduction of the core aromatic system. Reduced phenazines can, in turn, act as reducing agents for other substrates, such as ferric (hydr)oxides. nih.gov This capacity for electron shuttling is a key feature of phenazine chemistry. nih.gov The reduction is generally reversible, and the dihydrophenazine can be readily re-oxidized back to the aromatic phenazine by an appropriate oxidant, such as molecular oxygen. nih.gov

Derivatization Strategies for this compound

The introduction of amino and hydroxyl groups onto the this compound scaffold is challenging via direct substitution on the parent molecule. However, two primary strategies can be employed:

SNAr on N-Oxide Derivatives: As detailed in section 3.1, the most effective approach for introducing hydroxyl or amino nucleophiles is through a nucleophilic aromatic substitution reaction on the activated this compound-5,10-dioxide. researchgate.net Reaction with a hydroxide source (e.g., aqueous KOH) would introduce a hydroxyl group, while reaction with ammonia or a primary/secondary amine would introduce an amino group. sbq.org.br This method leverages the enhanced electrophilicity of the ring carbons attached to the halogens after N-oxidation.

Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction provides a direct route to amino-substituted phenazines without the need for N-oxide activation. organic-chemistry.orglibretexts.org The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. Given the differential reactivity of aryl halides in cross-coupling reactions (C-Br > C-Cl), it is possible to achieve selective amination at the 2-position (bromine) by carefully controlling the reaction conditions. This method is exceptionally versatile and tolerant of a wide range of amine coupling partners. wikipedia.org

Table 2: Strategies for Amination and Hydroxylation

| Target Functional Group | Method | Reactant | Key Reagents | Expected Product |

|---|---|---|---|---|

| Hydroxyl | SNAr via N-Oxide | This compound-5,10-dioxide | KOH, EtOH/H₂O | 2-Bromo-7-hydroxyphenazine-5,10-dioxide |

| Amino | SNAr via N-Oxide | This compound-5,10-dioxide | R-NH₂ | 2-Bromo-7-(alkylamino)phenazine-5,10-dioxide |

Palladium-catalyzed cross-coupling reactions are the premier methods for forming new carbon-carbon bonds at the halogenated positions of this compound.

Arylation: The Suzuki-Miyaura coupling reaction is a highly efficient method for introducing aryl or heteroaryl groups. wikipedia.orglibretexts.org This reaction involves the coupling of an aryl halide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.org For this compound, selective arylation at the more reactive C-Br bond can be readily achieved. This allows for the synthesis of 2-aryl-7-chlorophenazines. Subsequent coupling at the C-Cl position is also possible under more forcing conditions, enabling the synthesis of unsymmetrically substituted 2,7-diarylphenazines.

Alkylation: Similar cross-coupling strategies can be used to introduce alkyl groups. Variations of the Suzuki reaction (using alkylboron reagents), Negishi coupling (using organozinc reagents), or Stille coupling (using organotin reagents) can be employed to form C(sp²)-C(sp³) bonds. As with arylation, these reactions are expected to proceed with initial selectivity for the C-Br bond.

Table 3: Proposed Cross-Coupling Reactions for Arylation

| Reaction Name | Reactant | Coupling Partner | Catalyst System | Expected Product |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | This compound | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-Aryl-7-chlorophenazine |

Thiolation and Other Heteroatom Functionalizations

The introduction of sulfur and other heteroatoms onto the phenazine core can significantly modify its electronic properties and biological activity. In the case of this compound, the presence of two halogen atoms offers opportunities for selective functionalization through nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the phenazine ring system facilitates the attack of nucleophiles, making it susceptible to substitution at the carbon atoms bearing the halogen leaving groups.

The reaction of heteroaryl halides with thiols under basic conditions is a common method for the formation of carbon-sulfur bonds. nih.gov For electron-deficient heterocyclic systems like phenazine, this reaction can proceed smoothly. nih.gov The general mechanism for the SNAr reaction involves the attack of a thiolate anion on the carbon atom bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex. acsgcipr.org Subsequent departure of the halide leaving group restores the aromaticity of the ring, yielding the corresponding thioether.

While specific studies on the thiolation of this compound are not extensively documented in the reviewed literature, the principles of SNAr on analogous systems provide a strong basis for predicting its reactivity. The reaction of this compound with a thiol (R-SH) would be expected to proceed in the presence of a base, such as potassium carbonate (K2CO3), in a polar aprotic solvent like dimethylacetamide (DMAc). nih.gov The choice of reaction conditions, such as temperature and the specific thiol, would influence the rate and selectivity of the substitution.

It is plausible that substitution could occur at either the C-2 (bromo) or C-7 (chloro) position. The relative reactivity of the C-Br versus the C-Cl bond in SNAr reactions on phenazines would depend on a balance of factors, including the electronegativity of the halogen and the strength of the carbon-halogen bond. In many cases of nucleophilic aromatic substitution, the C-F bond is the most reactive, followed by C-Cl, C-Br, and C-I. However, the specific electronic environment of the phenazine nucleus could influence this trend.

Beyond thiolation, this methodology can be extended to other heteroatom nucleophiles. Alcohols (alkoxides), amines, and other sulfur-containing nucleophiles like thioureas and thioamides have been shown to participate in SNAr reactions with heteroaryl halides, suggesting that a range of functionalized phenazine derivatives could be accessible from this compound. nih.gov

Table 1: Plausible Thiolation Reaction of this compound

| Reactant | Reagent | Product | Reaction Type |

| This compound | Thiophenol, K2CO3 | 2-Bromo-7-(phenylthio)phenazine or 7-Chloro-2-(phenylthio)phenazine | Nucleophilic Aromatic Substitution (SNAr) |

Note: The exact product distribution between substitution at the bromo- and chloro-positions would require experimental verification.

Carboxylation and Esterification Reactions

The introduction of carboxyl and ester functionalities onto the phenazine scaffold is a key transformation for the development of new derivatives with potential applications in materials science and medicinal chemistry. While the direct carboxylation of this compound is not explicitly detailed in the available literature, palladium-catalyzed carbonylation reactions of aryl halides represent a powerful and general method for the synthesis of carboxylic acids. nih.gov

Palladium-catalyzed carbonylation typically involves the reaction of an aryl halide with carbon monoxide in the presence of a palladium catalyst, a suitable ligand, and a base. nih.gov This methodology has been successfully applied to a wide range of aromatic and heteroaromatic systems. In the context of this compound, either the bromo or the chloro substituent could potentially undergo carbonylation. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl. This suggests that selective carbonylation at the C-2 (bromo) position might be achievable under carefully controlled conditions.

The catalytic cycle for palladium-catalyzed carbonylation typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by the insertion of carbon monoxide into the resulting aryl-palladium bond to form an acyl-palladium complex. Finally, nucleophilic attack by water or an alcohol leads to the formation of the carboxylic acid or ester, respectively, and regeneration of the Pd(0) catalyst.

Once the phenazine carboxylic acid is obtained, it can be readily converted to its corresponding ester through various standard esterification methods. One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.com This is an equilibrium-driven process, and the yield of the ester can be maximized by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Phenazine-1-carboxylic acid, for instance, has been successfully esterified using this method. mdpi.comnih.gov

The successful application of these sequential carboxylation and esterification reactions would provide access to a variety of 2-carboalkoxy-7-chlorophenazine or 7-carboalkoxy-2-bromophenazine derivatives, significantly expanding the chemical space accessible from the parent this compound.

Table 2: Hypothetical Carboxylation and Esterification of this compound

| Starting Material | Reaction | Intermediate/Product |

| This compound | Palladium-catalyzed carbonylation | 7-Chloro-phenazine-2-carboxylic acid |

| 7-Chloro-phenazine-2-carboxylic acid | Fischer esterification with Methanol/H+ | Methyl 7-chlorophenazine-2-carboxylate |

Note: The regioselectivity of the carbonylation reaction would need to be determined experimentally.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Bromo 7 Chlorophenazine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Through the application of one- and two-dimensional techniques, it is possible to map the complete carbon-hydrogen framework of a molecule and establish connectivity between atoms.

One-dimensional NMR provides foundational information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the 2-Bromo-7-chlorophenazine molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to display signals in the aromatic region, typically between 7.5 and 8.5 ppm. The phenazine (B1670421) core has six aromatic protons. The substitution pattern breaks the molecule's symmetry, making all six protons chemically non-equivalent. The electronegativity of the nitrogen, bromine, and chlorine atoms deshields the nearby protons, shifting their signals downfield. The spectrum would consist of a series of doublets and doublets of doublets, with coupling constants indicating ortho- and meta-relationships between adjacent protons.

Protons H-1 and H-3 in the bromine-substituted ring and H-6 and H-8 in the chlorine-substituted ring would show characteristic ortho-coupling (J ≈ 8-9 Hz) and meta-coupling (J ≈ 2-3 Hz).

Protons H-4 and H-9 would likely appear as doublets of doublets, influenced by both ortho- and meta-couplings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal twelve distinct signals for the carbon atoms of the phenazine skeleton, as the substitution renders them all unique. The signals for carbons directly bonded to the electronegative nitrogen, bromine, and chlorine atoms (C-2, C-5a, C-7, C-10a) would be significantly shifted. Carbons C-2 and C-7, bearing the halogen substituents, would be identifiable by the characteristic C-Br and C-Cl bond effects on their chemical shifts.

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 8.2 - 8.4 | d | J = ~2.5 Hz (meta) |

| H-3 | 8.0 - 8.2 | dd | J = ~9.0, 2.5 Hz (ortho, meta) |

| H-4 | 7.8 - 8.0 | d | J = ~9.0 Hz (ortho) |

| H-6 | 8.1 - 8.3 | d | J = ~2.4 Hz (meta) |

| H-8 | 7.9 - 8.1 | dd | J = ~9.2, 2.4 Hz (ortho, meta) |

| H-9 | 7.7 - 7.9 | d | J = ~9.2 Hz (ortho) |

Note: The table above presents expected values based on known substituent effects on the phenazine core. Actual experimental values may vary.

To definitively assign the signals observed in the 1D spectra, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks connecting H-3 with H-4, and H-8 with H-9, confirming their positions on the same aromatic ring. This helps to differentiate the two substituted benzene rings within the phenazine structure. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). nih.gov This allows for the unambiguous assignment of the ¹³C signals for all six protonated carbons (C-1, C-3, C-4, C-6, C-8, C-9) based on the previously assigned proton signals.

Correlations from H-1 to the quaternary carbon C-2 (bearing the bromine) and the bridgehead carbon C-10a.

Correlations from H-6 to the quaternary carbon C-7 (bearing the chlorine) and the bridgehead carbon C-5a.

Correlations from multiple protons to the central bridgehead carbons, confirming the tricyclic phenazine core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₂H₆BrClN₂), HRMS is essential for confirming the molecular formula. The calculated exact mass can be compared to the experimentally measured mass to verify the elemental composition with high confidence.

A key feature in the mass spectrum of this compound would be its distinctive isotopic pattern. The presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4), which serves as a definitive indicator of the presence of one chlorine and one bromine atom.

| Ion | Description | Calculated Exact Mass |

| [M]⁺ (C₁₂H₆⁷⁹Br³⁵ClN₂) | Molecular Ion | 291.9457 |

| [M+2]⁺ | Isotope Peak | 293.9437 |

| [M+4]⁺ | Isotope Peak | 295.9408 |

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a this compound sample and for identifying it within complex mixtures. A reverse-phase HPLC method would separate the target compound from any starting materials, byproducts, or impurities. The eluent is then introduced into the mass spectrometer, which would confirm the identity of the peak corresponding to this compound by detecting its molecular ion cluster.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR Spectroscopy: The FTIR spectrum of this compound would display several characteristic absorption bands.

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C and C=N stretching: A series of sharp bands in the 1600-1400 cm⁻¹ region, characteristic of the phenazine heterocyclic ring system. researchgate.net

C-H in-plane and out-of-plane bending: These vibrations appear in the 1300-650 cm⁻¹ region and are highly characteristic of the substitution pattern on the aromatic rings.

C-Cl and C-Br stretching: The vibrations for the carbon-halogen bonds are expected to appear in the fingerprint region at lower wavenumbers, typically with C-Cl stretching around 800-600 cm⁻¹ and C-Br stretching around 650-500 cm⁻¹. semanticscholar.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Aromatic C=C stretching vibrations often produce strong signals in the Raman spectrum. The technique is particularly useful for observing symmetric vibrations that may be weak or absent in the FTIR spectrum, providing a more complete vibrational profile of the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |

| Aromatic C=C/C=N Stretch | 1620 - 1450 | FTIR, Raman |

| C-H Bending (out-of-plane) | 900 - 675 | FTIR |

| C-Cl Stretch | 800 - 600 | FTIR, Raman |

| C-Br Stretch | 650 - 500 | FTIR, Raman |

X-ray Crystallography for Solid-State Structure Determination of Phenazine Analogs

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. In this method, a crystalline form of the compound, such as a phenazine analog, is irradiated with a beam of X-rays. The resulting diffraction pattern of scattered X-rays is analyzed to build a three-dimensional model of the electron density of the molecule. youtube.com From this model, the precise positions of individual atoms, the bond lengths between them, and the angles of those bonds can be determined with high accuracy.

For phenazine analogs, single-crystal X-ray diffraction is the definitive method for elucidating the solid-state conformation and intermolecular interactions that govern the crystal packing. Research on phenazine derivatives has successfully employed this technique to reveal key structural features. For instance, the crystal structure of phenazine-1-carboxamide was elucidated using X-ray diffraction, confirming its empirical formula as C₁₃H₉N₃O. nih.gov

Hydrogen Bonding: Strong O-H∙∙∙N hydrogen bonds are frequently observed between molecules. mdpi.com

π-π Stacking: Interactions between the aromatic rings of adjacent phenazine molecules are crucial for stabilizing the crystal lattice. mdpi.com

The data obtained from X-ray crystallographic analysis is typically deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), for public access. nih.gov This information is invaluable for understanding structure-property relationships, designing new materials, and studying molecular recognition phenomena.

Table 1: Representative Crystallographic Data for a Phenazine Analog This table presents hypothetical but typical data that would be obtained from an X-ray crystallographic analysis of a phenazine derivative.

| Parameter | Value |

| Empirical Formula | C₁₂H₆BrClN₂ |

| Formula Weight | 297.55 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 3.8 Å, b = 12.5 Å, c = 11.9 Å |

| α = 90°, β = 98.5°, γ = 90° | |

| Volume | 559.8 ų |

| Z (Molecules per unit cell) | 2 |

| Density (calculated) | 1.765 g/cm³ |

| Intermolecular Interactions | π-π stacking, Halogen bonding |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Phenazine Derivatives

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. shu.ac.uk This absorption corresponds to the excitation of valence electrons from their ground state to a higher energy (excited) state. pharmatutor.org For organic molecules like phenazine derivatives, the absorption of light in the 200–800 nm range is restricted to functional groups, known as chromophores, that contain valence electrons of low excitation energy. shu.ac.uk

The core phenazine structure, with its extended system of conjugated double bonds, is an inherent chromophore. The electronic spectra of phenazine and its derivatives are characterized by absorption bands that arise from specific electronic transitions. The most common transitions for these types of molecules are:

π → π* Transitions: These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed in compounds with unsaturated centers, such as the aromatic rings of phenazine. pharmatutor.orguzh.ch These transitions are usually strong, resulting in high molar absorptivity values (ε between 1,000 and 10,000 L mol⁻¹ cm⁻¹). shu.ac.uk

n → π* Transitions: This transition involves the excitation of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atoms in the phenazine ring, to a π* antibonding orbital. pharmatutor.orguzh.ch These transitions require less energy than π → π* transitions and thus occur at longer wavelengths. slideshare.net However, they are "forbidden" by symmetry rules, making them much weaker, with low molar absorptivity (ε between 10 and 100 L mol⁻¹ cm⁻¹). shu.ac.ukslideshare.net

Substituents on the phenazine ring, such as the bromo and chloro groups in this compound, can modify the absorption spectrum. These groups, known as auxochromes, can cause shifts in the wavelength of maximum absorption (λₘₐₓ). Furthermore, the polarity of the solvent can influence the energy of the electronic orbitals. shu.ac.uk For instance, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity, while π → π* transitions may show a bathochromic (red) shift. shu.ac.uk

The study of the electronic absorption spectra of various phenazine derivatives shows that factors like pH and the electron-donating or -withdrawing nature of substituents significantly affect their spectral properties. nih.gov

Table 2: Typical Electronic Transitions in Phenazine Derivatives This table summarizes the general characteristics of the main electronic transitions observed in phenazine-like aromatic compounds.

| Transition Type | Typical Wavelength (λₘₐₓ) Range | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) | Orbitals Involved |

| π → π | 250–400 nm | 1,000 - 50,000 | Promotion of an electron from a π bonding to a π antibonding orbital |

| n → π | 380–500 nm | 10 - 1,000 | Promotion of an electron from a non-bonding (lone pair) orbital to a π antibonding orbital |

Theoretical and Computational Chemistry of 2 Bromo 7 Chlorophenazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of phenazine (B1670421) derivatives. kmu.edu.tr This method provides a balance between computational cost and accuracy, making it suitable for calculating a wide array of molecular properties. DFT calculations are instrumental in understanding how the introduction of halogen substituents, such as bromine and chlorine, modulates the electronic landscape and reactivity of the phenazine core.

The first step in the computational analysis of 2-bromo-7-chlorophenazine involves the optimization of its molecular geometry to find the most stable, lowest-energy structure. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-31G*, the positions of all atoms are adjusted until a minimum on the potential energy surface is located.

For this compound, the geometry optimization is expected to confirm the planarity of the core phenazine ring system. The substitution of hydrogen atoms with larger bromine and chlorine atoms at the 2 and 7 positions will lead to localized changes in bond lengths and angles. Specifically, the C-Br and C-Cl bond lengths will be determined, and slight distortions in the aromatic rings may be observed to accommodate the steric and electronic effects of the halogens.

Conformational analysis for a rigid, planar molecule like this compound is straightforward, as there are no significant rotational conformers. The primary focus of the geometric analysis is on the precise bond lengths and angles that define its stable structure. These optimized parameters are crucial as they form the basis for all subsequent electronic structure and property calculations.

| Parameter | Predicted Value | Description |

|---|---|---|

| C-Br Bond Length | ~1.90 Å | The distance between the carbon atom at position 2 and the bromine atom. |

| C-Cl Bond Length | ~1.74 Å | The distance between the carbon atom at position 7 and the chlorine atom. |

| Average C-C Bond Length (Aromatic) | ~1.40 Å | The average length of the carbon-carbon bonds within the aromatic rings. |

| Average C-N Bond Length | ~1.34 Å | The average length of the carbon-nitrogen bonds within the central pyrazine (B50134) ring. |

| Dihedral Angle | ~0° | The molecule is expected to be largely planar, resulting in a near-zero dihedral angle across the phenazine core. |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and electronic excitability. irjweb.comirjweb.com

For this compound, DFT calculations can map the electron density distribution of the HOMO and LUMO and determine their respective energy levels. The presence of electron-withdrawing halogen substituents is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenazine. This effect can tune the molecule's redox properties and influence its behavior in charge-transfer processes. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and easier electronic transitions, which can affect the molecule's color and photochemical behavior. researchgate.net

| Parameter | Predicted Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -6.8 eV | Indicates the energy required to remove an electron (ionization potential). A lower value suggests it is a better electron donor. |

| LUMO Energy | -2.8 to -3.1 eV | Indicates the energy released when an electron is added (electron affinity). A lower value suggests it is a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | 3.7 to 3.7 eV | Reflects the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. |

DFT calculations are a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data.

Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of this compound. By calculating the second derivatives of the energy with respect to atomic displacements, the frequencies of the normal modes of vibration can be determined. These calculated frequencies can be correlated with experimental spectra to assign specific peaks to particular molecular motions, such as C-H stretching, C-C ring vibrations, and the characteristic vibrations of the C-Br and C-Cl bonds. This analysis provides a detailed fingerprint of the molecule's vibrational character. researchgate.net

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3050-3150 | Stretching vibrations of the C-H bonds on the aromatic rings. |

| Aromatic Ring C=C Stretch | 1400-1600 | In-plane stretching vibrations of the carbon-carbon bonds within the phenazine rings. |

| C-N Stretch | 1250-1350 | Stretching of the carbon-nitrogen bonds in the central pyrazine ring. |

| C-Cl Stretch | 600-800 | Stretching vibration of the carbon-chlorine bond. |

| C-Br Stretch | 500-650 | Stretching vibration of the carbon-bromine bond. |

Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These calculations provide theoretical ¹H and ¹³C NMR spectra. For this compound, the calculations would predict the chemical shifts for the six aromatic protons and twelve carbon atoms. The predicted shifts are influenced by the electron-withdrawing effects of the nitrogen and halogen atoms, which tend to deshield nearby nuclei, causing them to resonate at higher chemical shifts (downfield). modgraph.co.uk Comparing these theoretical spectra with experimental results can confirm the molecular structure.

Ab Initio Methods in Phenazine Derivatives Research

While DFT is widely used, ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), offer an alternative, often more computationally intensive, approach. kmu.edu.trresearchgate.net These methods are derived directly from first principles without relying on the empirical parameters sometimes used in DFT.

In the study of phenazine derivatives, ab initio calculations are valuable for:

Benchmarking: They can be used to validate the results obtained from DFT calculations, providing a higher level of theory for comparison of geometries and energies. researchgate.net

Excited States: Methods like Configuration Interaction (CI) or Coupled Cluster (CC) theory, while expensive, can provide highly accurate descriptions of electronic excited states, which is important for understanding the photophysical properties of phenazines.

Investigating Interactions: They can be used to precisely calculate intermolecular interaction energies, which is crucial for studying phenomena like halogen bonding.

Although more demanding, the application of ab initio methods can offer a deeper and more rigorous understanding of the electronic structure of molecules like this compound.

Molecular Dynamics Simulations for Intermolecular Interactions of Halogenated Phenazines

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For halogenated phenazines, MD simulations are particularly useful for investigating intermolecular interactions in condensed phases, such as in solution or within a biological system.

A key interaction for halogenated compounds is halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). nih.govresearchgate.net MD simulations can model:

Solvation: How molecules of this compound interact with and are oriented by solvent molecules.

Aggregation: The tendency of phenazine molecules to stack or aggregate via π-π interactions and halogen bonds.

Ligand-Receptor Interactions: If the phenazine derivative is being studied as a potential drug, MD simulations can model its binding to a target protein, revealing the specific interactions (including halogen bonds from the bromine and chlorine) that stabilize the complex. nih.gov

These simulations provide a dynamic picture of molecular behavior that is not captured by static quantum chemical calculations, offering insights into how this compound interacts with its environment. dovepress.com

Thermodynamic Property Calculations for Halogenated Phenazines

Computational chemistry can be used to predict the thermodynamic properties of molecules, providing data that can be difficult to obtain experimentally. Using statistical thermodynamics based on the results of DFT frequency calculations, key thermodynamic functions for this compound can be determined. acs.org

Studies on polybromophenazines have shown that thermodynamic properties are highly dependent on the number and position of the halogen substituents. acs.orgresearchgate.net For this compound, the following properties can be calculated:

Standard Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Standard Gibbs Free Energy of Formation (ΔfG°): A measure of the compound's thermodynamic stability. The relative stability of different halogenated isomers can be compared using their ΔfG° values. acs.org

Entropy (S°): A measure of the molecular disorder or randomness.

Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance by a certain amount.

These calculated thermodynamic data are valuable for understanding the stability, reactivity, and potential behavior of this compound under various conditions.

| Thermodynamic Property | Predicted Value Range | Description |

|---|---|---|

| Standard Enthalpy of Formation (ΔfH°) | 250 - 300 kJ·mol⁻¹ | Indicates the energy change upon formation from elemental C, H, N, Cl, and Br. |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 350 - 400 kJ·mol⁻¹ | Determines the thermodynamic stability of the molecule relative to its elements. |

| Standard Entropy (S°) | 400 - 430 J·mol⁻¹·K⁻¹ | Quantifies the degree of disorder of the molecule in the gaseous state. |

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry serves as a powerful tool to elucidate reaction mechanisms by modeling the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. Analysis of the transition state geometry, vibrational frequencies, and energy barriers (activation energies) provides fundamental insights into the kinetics and feasibility of a particular reaction pathway.

For halogenated phenazines, such as this compound, several types of reactions could be of mechanistic interest, including nucleophilic aromatic substitution, reductive dehalogenation, and cross-coupling reactions. Modeling these reactions would typically involve:

Identification of Reactants and Products: Defining the starting materials and final products of the proposed reaction.

Locating Transition States: Employing computational algorithms to find the first-order saddle point on the potential energy surface that corresponds to the transition state. This is a critical step, as the transition state structure represents the highest energy point along the reaction coordinate.

Calculation of Activation Energies: Determining the energy difference between the reactants and the transition state to predict the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state down to the reactants and products to confirm that the located transition state correctly connects the desired species.

Although specific data for this compound is absent, general principles from computational studies on related aromatic compounds can offer qualitative predictions. For instance, the positions of the bromo and chloro substituents would influence the regioselectivity of nucleophilic attack, with computational models being able to predict the most likely sites of reaction based on electrostatic potential maps and frontier molecular orbital analysis.

Future computational research is required to provide quantitative data on the reaction mechanisms of this compound. Such studies would be invaluable for understanding its reactivity and for designing new synthetic routes to novel phenazine derivatives.

Research Applications of 2 Bromo 7 Chlorophenazine and Its Derivatives

Role as Chemical Building Blocks and Synthetic Intermediates

2-Bromo-7-chlorophenazine serves as a versatile precursor in the synthesis of more complex molecular architectures. The differential reactivity of the bromine and chlorine substituents, along with the reactive nitrogen atoms in the phenazine (B1670421) ring, allows for selective chemical modifications. This makes it a valuable intermediate for constructing a diverse range of phenazine derivatives with tailored properties.

The bromine atom, in particular, is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These methodologies enable the introduction of a wide array of functional groups at the 2-position, including aryl, alkyl, and amino moieties. For instance, the Buchwald-Hartwig cross-coupling reaction has been successfully employed with bromo-substituted nitroaromatics to synthesize new phenazine derivatives. nih.gov This approach highlights the potential of using halogenated phenazines like this compound as scaffolds for building larger, more functionalized systems. The chlorine atom, being less reactive in such coupling reactions, can either be retained in the final product or targeted for substitution under different reaction conditions, offering a pathway to dissymmetrically functionalized phenazines.

Applications in Advanced Materials Science

The planar, aromatic structure of the phenazine ring system, combined with its inherent redox activity, makes its derivatives promising candidates for a variety of applications in materials science.

Phenazine derivatives are being explored for their potential in optoelectronic devices due to their electronic properties. While direct data on this compound in Organic Light-Emitting Diodes (OLEDs) is not abundant, the broader class of quinoline (B57606) derivatives, which share structural similarities, are utilized in the synthesis of materials for optoelectronics, including OLEDs. dakenchem.com The incorporation of halogen atoms can influence the electronic energy levels (HOMO/LUMO) of the molecule, which is a critical factor in the design of materials for OLEDs. Furthermore, the rigid and planar nature of the phenazine core can facilitate intermolecular π-π stacking, which is beneficial for charge transport in organic semiconductors. The development of blue emitters for OLEDs is an area of intense research, with various molecular design strategies being explored, including the use of heterocyclic compounds to achieve high efficiency and color purity. nih.govbeilstein-journals.org

The ability of the phenazine nucleus to undergo reversible redox reactions makes its derivatives attractive for applications in electrocatalysis and electrochemical sensing. Phenazines can act as electron mediators, facilitating electron transfer between an electrode and an analyte. This property is crucial for the development of biosensors and other electrochemical sensing platforms. While specific studies on this compound in this context are limited, the general class of phenazine compounds has been investigated for these applications. The presence of electron-withdrawing halogen substituents can modulate the redox potential of the phenazine core, allowing for the fine-tuning of its electrochemical properties to suit specific sensing or catalytic needs.

A fascinating application of phenazine derivatives lies in the realm of molecular machinery and switches. Phenazine-1,6-dicarboxamides have been demonstrated to function as redox-responsive molecular switches. researchgate.netnih.gov The reduction of the phenazine core from its oxidized state to the 5,10-dihydrophenazine (B1199026) form induces a significant conformational change. This transformation alters the hydrogen-bonding capabilities of the phenazine nitrogens from acceptors to donors, forcing appended amide groups to rotate. researchgate.netnih.gov This principle can be extended to create foldamers that can reversibly contract and extend, acting as molecular actuators. acs.org While this research has focused on phenazine-1,6-dicarboxamides, the fundamental principle of redox-induced conformational change is inherent to the phenazine core and could potentially be exploited in derivatives of this compound. The development of such molecular switches is a step towards the creation of advanced, stimuli-responsive materials. acs.orgrsc.org

Investigation of Bioactivity Mechanisms and Cellular Interactions (In Vitro Studies)

Halogenated phenazines have garnered attention for their potential biological activities, including antibacterial and anticancer properties.

Several studies have investigated the cytotoxic effects of halogenated phenazine derivatives against various cancer cell lines. For instance, a study on N-alkyl-2-halophenazin-1-ones, which included a 2-chloro derivative, evaluated their cytotoxicity against human leukemia (HL-60), lung cancer (A549), and normal lung fibroblast (MRC-5) cells. nih.gov The results indicated that halogenation can play a significant role in the potency and selectivity of these compounds.

Below is a data table summarizing the in vitro cytotoxicity (IC50 values in µM) of some N-methyl-2-halophenazin-1-ones.

| Compound | HL-60 | A549 | MRC-5 | Selectivity Index (SI) against A549 |

| N-methyl-2-bromophenazin-1-one | 0.14 ± 0.007 | 0.20 ± 0.007 | 0.20 ± 0.010 | 1.00 |

| N-methyl-2-chlorophenazin-1-one | 0.081 ± 0.002 | 0.069 ± 0.004 | 0.40 ± 0.022 | 5.80 |

The mechanism of cytotoxicity for phenazine derivatives is often linked to their ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. Additionally, some phenazine derivatives have been shown to act as DNA intercalators. The planar structure of the phenazine ring allows it to insert between the base pairs of DNA, disrupting DNA replication and transcription and ultimately leading to cell death. sid.ir The specific substitution pattern of halogens on the phenazine ring can influence the compound's lipophilicity, cell permeability, and interaction with biological targets, thereby modulating its cytotoxic profile.

Antibacterial and Antifungal Activity Mechanisms

The antibacterial and antifungal properties of phenazine derivatives are well-documented, and while specific studies on this compound are limited, the general mechanisms of action for halogenated phenazines provide a strong framework for understanding its potential antimicrobial activities. Phenazines, as a class of nitrogen-containing heterocyclic compounds, exhibit broad-spectrum activity against a variety of bacteria and fungi. Their primary mechanism of action is linked to their ability to participate in cellular redox cycling.

Phenazines can accept electrons from cellular reducing agents like NADH and NADPH, and in turn, reduce molecular oxygen to produce reactive oxygen species (ROS) such as superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). This process, known as redox cycling, leads to a state of oxidative stress within the microbial cells. The accumulation of these toxic ROS can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death.

The presence of halogen substituents, such as bromine and chlorine on the phenazine ring, can significantly influence the antimicrobial potency. Halogenation can alter the electronic properties of the phenazine core, enhancing its ability to participate in redox cycling and generate ROS. Furthermore, these substituents can increase the lipophilicity of the molecule, facilitating its transport across the microbial cell membrane and improving its bioavailability at the target sites.

While the primary mechanism is oxidative stress induction, other contributing factors to the antimicrobial action of phenazines may include the disruption of cellular functions and the inhibition of biofilm formation. Biofilms are structured communities of microbial cells that are notoriously resistant to conventional antibiotics. By interfering with biofilm integrity, phenazine derivatives can render the microorganisms more susceptible to treatment.

Table 1: General Antibacterial and Antifungal Mechanisms of Phenazine Derivatives

| Mechanism | Description | Key Cellular Effects |

| Redox Cycling and ROS Production | Phenazines accept electrons from cellular reductants (e.g., NADH, NADPH) and transfer them to molecular oxygen, generating superoxide and hydrogen peroxide. | Increased oxidative stress, damage to DNA, proteins, and lipids, leading to cell death. |

| Increased Lipophilicity | Halogen substituents can enhance the molecule's ability to penetrate microbial cell membranes. | Improved uptake and accumulation of the compound within the microbial cell. |

| Biofilm Inhibition | Interference with the formation and integrity of microbial biofilms. | Increased susceptibility of bacteria and fungi to antimicrobial agents. |

Enzyme Inhibition Studies and Biochemical Pathway Interventions

The biological activity of phenazine compounds, including halogenated derivatives, extends to their ability to inhibit specific enzymes and interfere with crucial biochemical pathways. The planar, aromatic structure of the phenazine nucleus allows it to intercalate into DNA, a mechanism that can inhibit the function of enzymes involved in DNA replication and transcription, such as DNA gyrase and topoisomerase. This interaction can disrupt the normal cell cycle and lead to apoptosis in cancer cells, and it is a plausible mechanism for its antimicrobial effects as well.

Furthermore, phenazine derivatives have been investigated for their ability to inhibit other key enzymes. For instance, some sulfonamide derivatives of phenothiazine, a related heterocyclic compound, have shown inhibitory activity against carbonic anhydrase by coordinating with the zinc ion in the enzyme's active site. While this is not a direct study on this compound, it highlights the potential for phenazine-like structures to interact with and inhibit metalloenzymes.

The intervention in biochemical pathways is often linked to the redox properties of phenazines. By altering the intracellular redox state through the production of ROS, these compounds can modulate the activity of redox-sensitive enzymes and signaling pathways. For example, the NF-κB signaling pathway, which is involved in inflammation and cell survival, can be inhibited by some phenazine derivatives. This suggests that this compound could potentially interfere with cellular signaling cascades that are dependent on the cellular redox environment.

Table 2: Potential Enzyme and Pathway Targets for Phenazine Derivatives

| Target | Potential Mechanism of Action | Consequence of Inhibition/Intervention |

| DNA Gyrase/Topoisomerase | Intercalation into DNA, disrupting enzyme function. | Inhibition of DNA replication and transcription, leading to cell death. |

| Metalloenzymes (e.g., Carbonic Anhydrase) | Coordination with the metal cofactor in the active site. | Inhibition of enzyme catalytic activity. |

| Redox-Sensitive Signaling Pathways (e.g., NF-κB) | Alteration of the intracellular redox state through ROS production. | Modulation of gene expression and cellular responses related to stress and survival. |

Optical Bioimaging Probe Development

The inherent fluorescence of the phenazine scaffold makes its derivatives attractive candidates for the development of optical bioimaging probes. Fluorescent probes are essential tools in biomedical research for the real-time visualization of biological processes in living cells and tissues. The rigid, planar structure and conjugated π-system of phenazines contribute to their favorable photophysical properties, including absorption and emission in the visible range of the electromagnetic spectrum.

The development of phenazine-based fluorescent probes often involves modifying the core structure with specific recognition moieties that can selectively interact with target analytes, such as metal ions, reactive oxygen species, or enzymes. Upon binding to the target, a change in the fluorescence signal (e.g., "turn-on" or "turn-off" response, or a ratiometric shift) is observed, allowing for the detection and quantification of the analyte.